molecular formula C12H19NO2S B13578632 Tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B13578632
M. Wt: 241.35 g/mol
InChI Key: YBWCXCSQTRQUCC-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and medicinal chemistry due to their stability and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Amination: The amino group is introduced via nucleophilic substitution reactions using ammonia or amines.

    Esterification: The carboxylate group is formed through esterification reactions involving carboxylic acids and alcohols, such as tert-butanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s electronic properties, due to the thiophene ring, allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
  • Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Uniqueness

Tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, potentially affecting the compound’s interaction with biological targets and its stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C12H19NO2S/c1-6-8-7(2)16-10(13)9(8)11(14)15-12(3,4)5/h6,13H2,1-5H3

InChI Key

YBWCXCSQTRQUCC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC(C)(C)C)N)C

Origin of Product

United States

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